4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M 2-MeTHF
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Overview
Description
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran (2-MeTHF), is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used as a reagent in various chemical reactions due to its ability to act as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylphenyl)phenylmagnesium bromide involves the reaction of 4-bromo-4’-methylbiphenyl with magnesium in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally takes a few hours to complete.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylphenyl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Automation: The process is often automated to ensure consistent quality and yield.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, and esters are common reagents that react with 4-(4-Methylphenyl)phenylmagnesium bromide.
Solvents: 2-methyltetrahydrofuran is commonly used as the solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds are alcohols.
Substituted biphenyls: Substitution reactions yield various substituted biphenyl compounds.
Scientific Research Applications
4-(4-Methylphenyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It is used in the production of agrochemical compounds.
Material science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)phenylmagnesium bromide involves its role as a nucleophile. The compound donates an electron pair to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Carbonyl compounds: The compound reacts with the carbonyl group of aldehydes, ketones, and esters.
Electrophiles: It can react with various electrophiles in substitution reactions.
Comparison with Similar Compounds
4-(4-Methylphenyl)phenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but contains a fluorine atom instead of a methyl group.
Phenylmagnesium bromide: A simpler Grignard reagent without the additional phenyl and methyl groups.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group.
These similar compounds have different reactivities and selectivities, making 4-(4-Methylphenyl)phenylmagnesium bromide unique in its applications and properties.
Properties
Molecular Formula |
C13H11BrMg |
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Molecular Weight |
271.44 g/mol |
IUPAC Name |
magnesium;1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VNSHMOAWWCYZIS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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